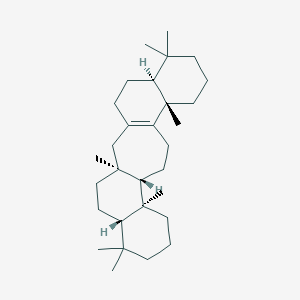
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene is a naturally occurring triterpenoid hydrocarbon with the molecular formula C30H50. It is a member of the triterpene family, which are compounds composed of six isoprene units. This compound is found in various plant species and has been studied for its potential biological activities and applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoserratene typically involves the cyclization of squalene, a linear triterpene, under acidic conditions. This process can be catalyzed by various acids, such as sulfuric acid or phosphoric acid, which facilitate the cyclization and rearrangement of squalene into the isoserratene structure.
Industrial Production Methods: Industrial production of isoserratene may involve the extraction and purification from natural sources, such as plant materials. The extraction process often includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce isoserratene from simpler precursors are being explored.
Análisis De Reacciones Químicas
Types of Reactions: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction of isoserratene can yield saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including halogens and organometallic compounds, can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoserratene alcohols, ketones, or acids, while reduction can produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene serves as a model compound for studying triterpene biosynthesis and chemical transformations.
Biology: Research has explored the biological activities of isoserratene, including its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: this compound and its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: this compound is used in the development of natural product-based pharmaceuticals, cosmetics, and other industrial applications.
Mecanismo De Acción
The mechanism of action of isoserratene involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer properties of isoserratene could involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth pathways.
Comparación Con Compuestos Similares
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene can be compared with other triterpenes, such as:
Lupeol: Another triterpenoid with similar biological activities, including anti-inflammatory and anticancer properties.
Betulin: A triterpene found in birch bark, known for its potential therapeutic applications.
Oleanolic Acid: A triterpenoid with various pharmacological effects, including hepatoprotective and anti-inflammatory activities.
Uniqueness of this compound: this compound is unique due to its specific structure and the range of biological activities it exhibits
Propiedades
Número CAS |
18070-14-9 |
|---|---|
Fórmula molecular |
C30H50 |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
(3S,6S,11S,12S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene |
InChI |
InChI=1S/C30H50/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h23-25H,8-20H2,1-7H3/t23-,24-,25-,28-,29+,30-/m0/s1 |
Clave InChI |
NKAHFZSRDZCLOH-LLYHLBQQSA-N |
SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















